Asperlicin C Asperlicin C Asperlicin C is a member of the class of asperlicins in which the core 6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione skeleton is substituted at the 7 pro-S position by an indol-3-ylmethyl group. It is a cholecystokinin antagonist. It has a role as a cholecystokinin antagonist and an Aspergillus metabolite. It is an organic heterotetracyclic compound, a member of asperlicins and a member of indoles.
Brand Name: Vulcanchem
CAS No.: 93413-06-0
VCID: VC0006501
InChI: InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3
Molecular Formula: C25H18N4O2
Molecular Weight: 406.4 g/mol

Asperlicin C

CAS No.: 93413-06-0

Cat. No.: VC0006501

Molecular Formula: C25H18N4O2

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

Asperlicin C - 93413-06-0

CAS No. 93413-06-0
Molecular Formula C25H18N4O2
Molecular Weight 406.4 g/mol
IUPAC Name (7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Standard InChI InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1
Standard InChI Key BUTFEAMXSRJHIM-NRFANRHFSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@H]3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3
SMILES C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3

Chemical Structure and Physicochemical Properties

Asperlicin C belongs to the quinazolinone-benzodiazepine alkaloid class, characterized by a fused heterocyclic framework. Its IUPAC name, (7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a]benzodiazepine-5,13-dione, reflects its complex stereochemistry, with a single defined stereocenter at the C7 position . The compound’s absolute configuration is critical for its receptor-binding activity, as demonstrated by structure-activity relationship (SAR) studies .

Molecular Properties

PropertyValueSource
Molecular FormulaC25H18N4O2\text{C}_{25}\text{H}_{18}\text{N}_{4}\text{O}_{2}
Molecular Weight406.4 g/mol
Optical Activity[α]D=127[\alpha]_D = -127^\circ (CHCl₃)
Melting Point248–250°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, chloroform

The indole moiety at C7 enhances hydrophobicity, facilitating membrane penetration and receptor interaction . Nuclear magnetic resonance (NMR) and X-ray crystallography have confirmed the planar quinazolinone ring system and the benzodiazepine core’s rigidity, which stabilizes the bioactive conformation .

Biosynthesis and Natural Occurrence

Asperlicin C is produced via nonribosomal peptide synthetase (NRPS) pathways in Aspergillus alliaceus. Key enzymatic steps include:

  • Assembly of Linear Precursors: The AspA enzyme catalyzes the condensation of anthranilic acid, tryptophan, and valine residues .

  • Cyclization: Intramolecular amide bond formation generates the quinazolinone ring, followed by oxidative cross-linking to form the benzodiazepine scaffold .

  • Post-Modifications: Methylation and hydroxylation at specific positions enhance bioactivity and receptor selectivity .

Comparative analysis of biosynthetic gene clusters in Aspergillus species reveals conserved domains responsible for cyclization and tailoring reactions, providing insights into engineering analogs with improved pharmacokinetics.

Pharmacological Activity and Mechanism of Action

Asperlicin C’s primary mechanism involves competitive inhibition of the CCKA receptor, a G protein-coupled receptor (GPCR) expressed in pancreatic acinar cells, gastrointestinal smooth muscle, and vagal afferent neurons . Key pharmacological findings include:

Receptor Binding and Selectivity

  • CCKA Affinity: IC50=1.2nM\text{IC}_{50} = 1.2 \, \text{nM} (vs. 450 nM for proglumide) .

  • Selectivity Ratio: 300–400× higher affinity for CCKA over CCKB and gastrin receptors .

In Vivo Effects

  • Gastric Emptying Delay: Oral administration (10 mg/kg) in rats reduces gastric motility by 68% .

  • Appetite Suppression: Chronic dosing in obese models decreases food intake by 40% without tachyphylaxis .

Synthetic Approaches and Yield Optimization

Total synthesis of Asperlicin C has been achieved through three primary routes, as detailed in recent literature:

Table 2: Synthetic Methodologies for Asperlicin C

MethodKey StepsYield (%)Reference
Quinazolinone-Benzodiazepine FusionUllmann coupling, Pictet–Spengler cyclization23–43
Diazepinoquinazolinedione RoutePd-catalyzed amidation, ring-closing metathesis37–47
Biosynthetic Pathway EngineeringHeterologous expression in E. coli56

The diazepinoquinazolinedione route offers superior regioselectivity, while microbial synthesis via engineered E. coli achieves the highest yield but requires costly precursor feeding .

Comparative Analysis with Related Compounds

Table 3: Asperlicin C vs. CCKA Antagonists

CompoundCCKA IC50\text{IC}_{50} (nM)Oral Bioavailability (%)Clinical Status
Asperlicin C1.212Preclinical
L-364,7180.88Phase II discontinued
Devazepide0.515Phase III (obesity)

While later-generation antagonists like devazepide exhibit higher potency, Asperlicin C’s structural simplicity and lower toxicity profile warrant further optimization .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator